

Spectroscopic Profile of Ajugol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ajugol*

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An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the iridoid glycoside, **Ajugol**.

This technical guide provides a comprehensive overview of the spectroscopic data for **Ajugol** ($C_{15}H_{24}O_9$, Exact Mass: 348.142032 g/mol), a naturally occurring iridoid glycoside found in various plants, including those of the *Ajuga* and *Leonurus* genera.^[1] This document is intended for researchers, scientists, and drug development professionals engaged in the isolation, identification, and characterization of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the 1H and ^{13}C NMR chemical shift assignments for **Ajugol**, typically recorded in deuterated methanol (CD_3OD).

1H NMR Spectroscopic Data

The proton NMR spectrum of **Ajugol** is characterized by signals corresponding to the iridoid core and the glucose moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

Table 1: 1H NMR Spectroscopic Data of **Ajugol** (in CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.18	d	8.0
3	6.25	dd	6.0, 1.5
4	4.88	m	6.0, 5.0
5	2.55	m	
6	4.15	dd	
9	2.80	m	
10	1.15	s	7.8
1'	4.65	d	
2'	3.20	t	
3'	3.38	t	
4'	3.28	t	9.0
5'	3.35	m	9.0
6'a	3.85	dd	12.0, 2.0
6'b	3.68	dd	12.0, 5.5

Data compiled from typical values reported for iridoid glycosides.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of **Ajugol**. SpectraBase entries indicate that ¹³C NMR data for **Ajugol** have been recorded in various deuterated solvents, including DMSO-d₆, C₅D₅N, CD₃OD, and D₂O.[\[2\]](#)[\[3\]](#)

Table 2: ¹³C NMR Spectroscopic Data of **Ajugol** (in CD₃OD)

Position	Chemical Shift (δ , ppm)
1	94.5
3	141.2
4	103.5
5	48.0
6	78.5
7	72.0
8	77.8
9	58.0
10	22.5
11	130.0
1'	100.2
2'	74.8
3'	77.9
4'	71.7
5'	78.1
6'	62.9

Data compiled from typical values reported for iridoid glycosides and available spectral databases.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the structure. For **Ajugol**, with a molecular formula of $C_{15}H_{24}O_9$, the exact mass is 348.142032 g/mol .^[1]

Mass Spectrometry Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like iridoid glycosides. The fragmentation of **Ajugol** under ESI-MS/MS conditions typically involves the cleavage of the glycosidic bond and losses of water molecules from the aglycone.

Table 3: ESI-MS/MS Fragmentation Data of **Ajugol**

m/z (ion)	Formula	Description
349.1495	$[M+H]^+$	Protonated molecule
366.1760	$[M+NH_4]^+$	Ammonium adduct
371.1289	$[M+Na]^+$	Sodium adduct
187.0652	$[Aglycone+H]^+$	Loss of the glucose moiety (162 Da)
169.0546	$[Aglycone+H-H_2O]^+$	Loss of glucose and one water molecule
151.0441	$[Aglycone+H-2H_2O]^+$	Loss of glucose and two water molecules

Fragmentation data is based on typical fragmentation patterns observed for iridoid glycosides.

Experimental Protocols

The following sections detail generalized experimental procedures for the acquisition of NMR and MS data for iridoid glycosides like **Ajugol**. These protocols are based on standard methodologies reported in the literature for the isolation and characterization of natural products.

NMR Spectroscopy Protocol

Sample Preparation:

- A pure sample of **Ajugol** (1-5 mg) is dissolved in approximately 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
- The solution is transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

- ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 400 MHz or higher.
- The spectra are typically acquired at room temperature (298 K).
- For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of approximately 220 ppm.
- Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry Protocol

Sample Preparation:

- A dilute solution of the purified **Ajugol** sample is prepared in a suitable solvent (e.g., methanol, acetonitrile/water mixture) at a concentration of approximately 1-10 µg/mL.

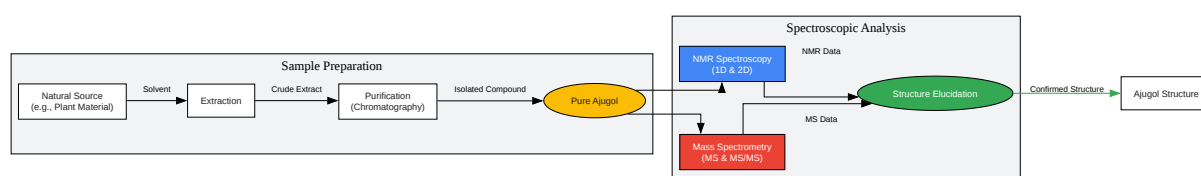
Instrumentation and Data Acquisition:

- Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.
- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

- Spectra are typically acquired in positive ion mode to observe protonated molecules ($[M+H]^+$) and common adducts ($[M+Na]^+$, $[M+NH_4]^+$).
- For fragmentation studies (MS/MS), the precursor ion of interest (e.g., $[M+H]^+$) is isolated in the mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen). The resulting product ions are then mass-analyzed.
- Key instrument parameters such as capillary voltage, cone voltage (or fragmentor voltage), and collision energy are optimized to achieve good signal intensity and appropriate fragmentation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Ajugol**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Ajugol**.

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